molecular formula C6H13NOS B11722330 (S)-N-Ethylidene-2-methylpropane-2-sulfinamide

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide

Cat. No.: B11722330
M. Wt: 147.24 g/mol
InChI Key: SFPPCFXOSJAOKL-VIFPVBQESA-N
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Description

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a sulfinamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired sulfinamide product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction of the imine intermediate can yield secondary amines.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfinamide group under mild conditions.

Major Products

The major products formed from these reactions include sulfonamides, secondary amines, and substituted sulfinamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism of action of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Similar Compounds

    N-Ethylidene-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-Ethylidene-2-methylpropane-2-amine: Lacks the sulfur atom, resulting in different chemical properties.

    N-Ethylidene-2-methylpropane-2-thioamide: Contains a sulfur atom bonded to a nitrogen atom, but with different oxidation states.

Uniqueness

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral drug development, where the control of stereochemistry is crucial.

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

(S)-N-ethylidene-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/t9-/m0/s1

InChI Key

SFPPCFXOSJAOKL-VIFPVBQESA-N

Isomeric SMILES

CC=N[S@@](=O)C(C)(C)C

Canonical SMILES

CC=NS(=O)C(C)(C)C

Origin of Product

United States

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